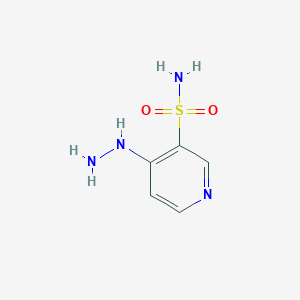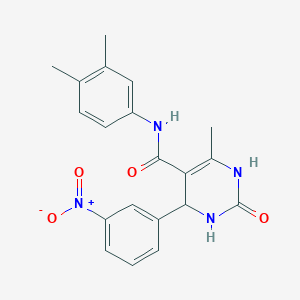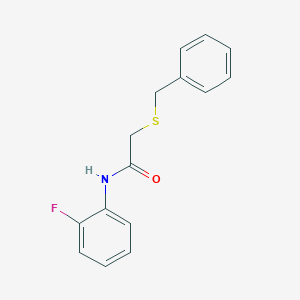
4-Hydrazinylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinylpyridine-3-sulfonamide is a compound that falls within the broader category of sulfonyl hydrazides, which have gained prominence as powerful sulfonyl sources in organic synthesis. These compounds are characterized by their ability to form various types of bonds with a wide range of organic compounds, leading to the creation of sulfones, sulfonamides, sulfonyl halides, thiosulfonates, and selenosulfonates. The hydrazinyl group in these compounds can be removed under various conditions, such as thermal, basic, oxidative, radical, and/or transition metal-catalyzed environments, which then allows the sulfonyl group to engage in further chemical reactions .
Synthesis Analysis
The synthesis of sulfonyl hydrazides, including this compound, involves the use of sulfonyl sources that can be manipulated under different conditions to form a variety of chemical structures. These structures include carbocycles, heterocycles, and stereogenic centers, which are essential in the development of complex organic molecules. The synthesis process is versatile and can be tailored to produce a wide range of sulfonamide derivatives with potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly detailed in the provided papers. However, the general structure of sulfonyl hydrazides is known to facilitate the formation of carbon-sulfur and sulfur-nitrogen bonds. In the case of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide, a related compound, the crystal structure revealed favorable interactions between the inhibitor and the enzyme carbonic anhydrase, which explains its strong affinity for the isoform. This suggests that the molecular structure of this compound may also allow for specific and strong interactions with biological targets .
Chemical Reactions Analysis
Sulfonyl hydrazides, including this compound, are involved in a variety of chemical reactions. These reactions are crucial for the formation of bonds with other organic compounds, leading to the synthesis of a diverse array of chemical entities. The hydrazinyl group's removal is a key step that enables the sulfonyl group to react and form new bonds, which is a cornerstone in the synthesis of many biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the general properties of sulfonyl hydrazides suggest that they are reactive intermediates in organic synthesis, capable of undergoing various transformations to yield complex molecules with potential pharmacological properties. The reactivity of these compounds is influenced by their ability to form multiple types of bonds, which is a significant aspect of their chemical behavior .
科学的研究の応用
Complexation with Metal Ions
Research by Orie, Duru, & Ngochindo (2021) explored the synthesis of tosylated 4-aminopyridine and its complexation with Ni(II) and Fe(II) ions. This study highlights the potential of sulfonamide derivatives in enhancing the biological and catalytic potential of ligands in pharmaceutical and chemical industries.
Sulfonamide as a Functional Group in Drug Design
A chapter by Kalgutkar, Jones, & Sawant (2010) emphasizes the importance of the sulfonamide group in medicinal chemistry, noting its wide use in various marketed drugs. The sulfonamide antibacterials, derivatives of 4-aminobenzenesulfonamide, are notable for their inhibition of tetrahydropteroic acid synthetase.
Inhibition of Mycobacterial Carbonic Anhydrases
A study by Güzel et al. (2009) demonstrates the use of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides in inhibiting Mycobacterium tuberculosis carbonic anhydrases, Rv1284 and Rv3273. This highlights the role of sulfonamide derivatives in the development of antimycobacterial agents with alternative mechanisms of action.
Role in Carbonic Anhydrase Inhibitors
Research by Scozzafava et al. (2002) illustrates the preparation of water-soluble sulfonamides incorporating polyamino-polycarboxylate tails and their role as inhibitors of carbonic anhydrase isozymes. This suggests potential applications in developing novel types of antiglaucoma drugs.
Sulfonamide Derivatives of Heterocyclic Compounds
Komshina et al. (2020) Komshina, Маrtazova, Korsakov, Proskurina, Коtov, & Karavaeva investigated the synthesis and characterization of new sulfonamide derivatives of 1-aryl-6-pyrazol-1-yl-pyridazines, underlining their significance in the search for substances with specific biological activity and their role as inhibitors of human carbonic anhydrases.
作用機序
Target of Action
4-Hydrazinylpyridine-3-sulfonamide is a sulfonamide antibiotic . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of nucleic acid in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound disrupts the metabolism of folic acid, thereby preventing the production of nucleic acid in bacteria .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folic acid metabolism cycle . This disruption leads to a deficiency in the production of nucleic acids, which are essential components of DNA and RNA. As a result, the bacteria are unable to replicate and grow, leading to their eventual death .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and replication. By disrupting the folic acid metabolism cycle, this compound prevents the production of nucleic acids, thereby inhibiting DNA synthesis and bacterial replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus can inhibit its antibacterial action . Furthermore, the misuse of antibiotics and lack of strict enforcement of rest period regulations can lead to the environmental presence of sulfonamides and potential spread of antimicrobial resistance .
特性
IUPAC Name |
4-hydrazinylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c6-9-4-1-2-8-3-5(4)12(7,10)11/h1-3H,6H2,(H,8,9)(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRSDYFZXIJRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NN)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2530373.png)
![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2530377.png)
![N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide](/img/structure/B2530378.png)

![tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2530382.png)
![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)
![5-Methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2530387.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2530389.png)


![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)
